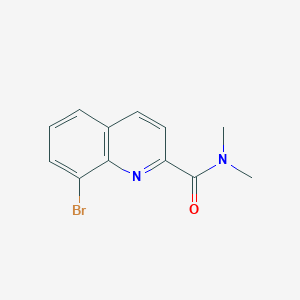
8-Bromo-N,N-dimethylquinoline-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-bromo-N,N-dimethyl-2-Quinolinecarboxamide: is a chemical compound belonging to the quinoline family, which is known for its diverse biological and chemical properties. Quinoline derivatives are widely studied due to their applications in medicinal chemistry, material science, and synthetic organic chemistry. The presence of a bromine atom at the 8th position and a dimethylamino group at the 2nd position of the quinoline ring imparts unique chemical properties to this compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-bromo-N,N-dimethyl-2-Quinolinecarboxamide typically involves the bromination of a quinoline precursor followed by the introduction of the dimethylamino group. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination at the 8th position. The subsequent introduction of the dimethylamino group can be achieved through nucleophilic substitution reactions using dimethylamine.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the quinoline ring, potentially converting it to dihydroquinoline derivatives.
Substitution: The bromine atom at the 8th position can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium thiolate (KSR) under basic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used
科学的研究の応用
Chemistry: 8-bromo-N,N-dimethyl-2-Quinolinecarboxamide is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. Quinoline derivatives are known to exhibit a wide range of biological activities, making them valuable in drug discovery and development.
Medicine: The compound’s potential therapeutic properties are being explored in the treatment of diseases such as malaria, cancer, and bacterial infections. Its ability to interact with biological targets makes it a promising candidate for further pharmacological studies.
Industry: In the industrial sector, 8-bromo-N,N-dimethyl-2-Quinolinecarboxamide is used in the development of materials with specific properties, such as fluorescence and conductivity. It is also employed in the synthesis of dyes and pigments .
作用機序
The mechanism of action of 8-bromo-N,N-dimethyl-2-Quinolinecarboxamide involves its interaction with specific molecular targets in biological systems. The bromine atom and the dimethylamino group play crucial roles in its binding affinity and selectivity towards these targets. The compound can inhibit the activity of enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
類似化合物との比較
8-bromoquinoline: Lacks the dimethylamino group, making it less versatile in certain chemical reactions.
N,N-dimethyl-2-Quinolinecarboxamide: Lacks the bromine atom, affecting its reactivity and biological activity.
8-chloro-N,N-dimethyl-2-Quinolinecarboxamide: Similar structure but with a chlorine atom instead of bromine, leading to different chemical and biological properties.
Uniqueness: 8-bromo-N,N-dimethyl-2-Quinolinecarboxamide stands out due to the presence of both the bromine atom and the dimethylamino group, which confer unique reactivity and biological activity.
特性
分子式 |
C12H11BrN2O |
|---|---|
分子量 |
279.13 g/mol |
IUPAC名 |
8-bromo-N,N-dimethylquinoline-2-carboxamide |
InChI |
InChI=1S/C12H11BrN2O/c1-15(2)12(16)10-7-6-8-4-3-5-9(13)11(8)14-10/h3-7H,1-2H3 |
InChIキー |
DCPJXVYSTWTINK-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)C1=NC2=C(C=CC=C2Br)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















